molecular formula C21H29N3O4 B2637416 Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 881484-41-9

Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No. B2637416
CAS RN: 881484-41-9
M. Wt: 387.48
InChI Key: SXFHADWILSOFIF-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate” is a chemical compound with the molecular formula C21H29N3O4 and a molecular weight of 387.48. It is a derivative of N-Boc piperazine .

Scientific Research Applications

Receptor Occupancy and Therapeutic Potential

One study highlighted the compound's engagement with 5-Hydroxytryptamine1A (5-HT(1A)) receptors, implicated in anxiety and depression. The research demonstrated that high occupancy of human brain 5-HT(1A) receptors could be achieved with minimal acute side effects, suggesting potential applications in treating mood disorders (Rabiner et al., 2002).

Metabolism and Pharmacokinetics

Studies on the metabolism and disposition of compounds similar to Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate provide insights into their biotransformation. For instance, L-735,524, an HIV-1 protease inhibitor, showed that urinary excretion represented a minor pathway of elimination, with the parent compound being the major component in urine (Balani et al., 1995). Similarly, BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, was well absorbed and extensively metabolized in humans (Christopher et al., 2010).

Anxiolytic Effects and Mechanisms

The anxiolytic-like effects of new arylpiperazine derivatives, focusing on their impact on GABAergic and 5-HT systems, have been explored, suggesting potential therapeutic applications of similar compounds for anxiety disorders. This highlights the compound's relevance in neuropsychopharmacological research (Kędzierska et al., 2019).

Synthetic Antioxidant Exposure and Metabolism

The exposure and metabolism of synthetic phenolic antioxidants, such as butylated hydroxytoluene (BHT), provide a context for understanding how compounds like this compound might interact with biological systems and their potential effects. Studies have analyzed metabolites in human urine to assess exposure levels and biotransformation pathways, indicating widespread exposure and consistent metabolic patterns (Wang & Kannan, 2019).

Mechanism of Action

properties

IUPAC Name

tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)23-13-11-22(12-14-23)17-15-18(25)24(19(17)26)10-9-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFHADWILSOFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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